3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide
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Overview
Description
3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide is an organic compound that features a complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide typically involves multiple steps. One common method starts with the preparation of the intermediate 3-(2-chlorobenzyloxy)phenylboronic acid. This intermediate is then subjected to Suzuki-Miyaura coupling reactions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the coupling reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde
- N’-Benzylidene-3-(2-[(2-chlorobenzyl)oxy]phenyl)-1H-pyrazole-5-carbohydrazide
- 2-[(2-Chlorobenzyloxy)phenyl]boronic acid
Uniqueness
Compared to these similar compounds, 3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide is unique due to its specific structural features and the resulting chemical properties. This uniqueness makes it particularly valuable for certain applications, such as targeted drug design and the synthesis of specialized materials .
Properties
Molecular Formula |
C17H16ClNO3 |
---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
(E)-3-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C17H16ClNO3/c1-21-15-8-4-6-12(9-10-16(19)20)17(15)22-11-13-5-2-3-7-14(13)18/h2-10H,11H2,1H3,(H2,19,20)/b10-9+ |
InChI Key |
GAMPSMQECRNAEQ-MDZDMXLPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)/C=C/C(=O)N |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)C=CC(=O)N |
Origin of Product |
United States |
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